(tert-Butyldimethylsilyl)acetylene

Description

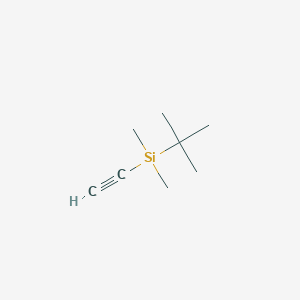

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tert-butyl-ethynyl-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16Si/c1-7-9(5,6)8(2,3)4/h1H,2-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTYNRTUKJVYEIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86318-61-8 | |

| Record name | (tert-Butyldimethylsilyl)acetylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(tert-Butyldimethylsilyl)acetylene chemical properties

An In-Depth Technical Guide to (tert-Butyldimethylsilyl)acetylene

This compound , also known as ethynyl-tert-butyldimethylsilane, is a versatile organosilicon compound widely employed in organic synthesis. It combines the reactivity of a terminal alkyne with the robust protective qualities of the tert-butyldimethylsilyl (TBS) group.[1] This dual nature makes it an invaluable reagent for researchers, particularly in the fields of pharmaceuticals, agrochemicals, and materials science.[2] The bulky TBS group enhances solubility in organic solvents and allows for selective reactions at the acetylenic proton, while also being readily removable under specific conditions to unmask the terminal alkyne for further transformations.[1]

Core Chemical and Physical Properties

The physical and safety properties of this compound are summarized below. It is a clear, colorless liquid at room temperature, characterized by its volatility and flammability.[2][3]

Table 1: Physical and Chemical Properties

| Property | Value |

| CAS Number | 86318-61-8[2] |

| Molecular Formula | C₈H₁₆Si[2] |

| Molecular Weight | 140.30 g/mol [2][4] |

| Appearance | Clear, colorless liquid[2] |

| Density | 0.751 g/mL at 25 °C[3][5] |

| Boiling Point | 116-117 °C[2][3] |

| Refractive Index | n20/D 1.451[3][5] |

| Water Solubility | Sparingly soluble (0.043 g/L at 25°C)[3] |

| Synonyms | Ethynyl-tert-butyldimethylsilane, TBDMS acetylene[2][5] |

Key Reactions and Synthetic Utility

The primary utility of this compound stems from its role as a protected acetylene, enabling its participation in a variety of crucial carbon-carbon bond-forming reactions.

Sonogashira Cross-Coupling Reaction

The Sonogashira coupling is a powerful method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by a palladium complex and a copper co-catalyst.[6] Using TBDMS-acetylene allows for the introduction of a protected ethynyl group, which can be deprotected in a subsequent step. This two-step sequence is a common strategy for synthesizing terminal arylalkynes.[7]

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chembk.com [chembk.com]

- 4. This compound | C8H16Si | CID 2757281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound 99 86318-61-8 [sigmaaldrich.com]

- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 7. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

(tert-Butyldimethylsilyl)acetylene CAS number 86318-61-8

An In-depth Technical Guide to (tert-Butyldimethylsilyl)acetylene

CAS Number: 86318-61-8 Synonyms: Ethynyl-tert-butyldimethylsilane, TBDMS acetylene

This technical guide provides comprehensive information on this compound, a versatile organosilicon reagent widely utilized in organic synthesis. It is intended for researchers, scientists, and professionals in the field of drug development and materials science. This document outlines its chemical properties, synthesis, key applications, and safety protocols.

Physicochemical and Spectroscopic Data

This compound is a clear, colorless liquid valued for the synthetic utility of its terminal alkyne, which is masked by a sterically bulky tert-butyldimethylsilyl (TBDMS) protecting group.[1] This group enhances solubility in organic solvents and provides stability under various reaction conditions, yet can be selectively removed when needed.[1]

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 86318-61-8 | [2] |

| Molecular Formula | C₈H₁₆Si | [2][3] |

| Molecular Weight | 140.30 g/mol | [2][3] |

| Appearance | Clear colorless liquid | [1] |

| Boiling Point | 116-117 °C | [1] |

| Density | 0.751 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.451 | [1] |

Table 2: Spectroscopic Data

Spectroscopic analysis is crucial for the characterization of this compound. The following data are typical for the compound. Representative spectra are available from various suppliers and chemical databases.[2]

| Spectrum | Key Peaks and Resonances |

| ¹H NMR | δ ~2.35 ppm (s, 1H, ≡C-H), δ ~0.95 ppm (s, 9H, C(CH₃)₃), δ ~0.10 ppm (s, 6H, Si(CH₃)₂) |

| ¹³C NMR | δ ~93 ppm (Si-C≡), δ ~89 ppm (≡C-H), δ ~26 ppm (C(C H₃)₃), δ ~18 ppm (C (CH₃)₃), δ ~-5 ppm (Si(CH₃)₂) |

| IR (Infrared) | ~3310 cm⁻¹ (ν, ≡C-H stretch), ~2960-2860 cm⁻¹ (ν, C-H stretch), ~2075 cm⁻¹ (ν, C≡C stretch, weak), ~1250 cm⁻¹ (δ, Si-CH₃), ~840 cm⁻¹ (ρ, Si-C) |

Synthesis and Handling

Synthesis Protocol

The synthesis of this compound is typically achieved by reacting an acetylide source with tert-butyldimethylsilyl chloride. A common laboratory-scale method involves the formation of an ethynyl Grignard reagent, which then acts as a nucleophile.

Experimental Protocol: Synthesis via Grignard Reagent

-

Objective: To synthesize this compound from acetylene and tert-butyldimethylsilyl chloride.

-

Reagents:

-

Magnesium turnings

-

1-Chlorobutane (or other suitable alkyl halide)

-

Dry Tetrahydrofuran (THF)

-

Acetylene gas, purified

-

tert-Butyldimethylsilyl chloride (TBDMS-Cl)

-

Anhydrous workup reagents (e.g., saturated aqueous NH₄Cl, water, brine)

-

Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)

-

-

Procedure:

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), prepare butylmagnesium chloride by slowly adding 1-chlorobutane to magnesium turnings in dry THF. The reaction is initiated with a small crystal of iodine if necessary and maintained at reflux until the magnesium is consumed.

-

Ethynylmagnesium Chloride Formation: In a separate, larger flask equipped with a gas inlet, thermometer, and dropping funnel, saturate dry THF with purified acetylene gas while cooling in a dry ice/acetone bath to maintain a temperature below 20 °C.

-

Slowly add the prepared butylmagnesium chloride solution to the acetylene-saturated THF. The temperature must be carefully controlled to prevent the disproportionation of the ethynylmagnesium chloride. Continue bubbling acetylene through the solution for approximately 30 minutes after the addition is complete.

-

Silylation: Replace the acetylene inlet with a nitrogen line. Slowly add a solution of tert-butyldimethylsilyl chloride in dry THF to the cooled Grignard solution, maintaining the internal temperature between 15-20 °C.

-

After the addition, allow the mixture to warm to room temperature and then heat to reflux for 1 hour to ensure the reaction goes to completion.

-

Workup and Purification: Cool the reaction mixture and carefully quench by pouring it over an iced solution of saturated aqueous ammonium chloride. Separate the organic layer. Extract the aqueous layer with a suitable solvent (e.g., diethyl ether). Combine the organic layers, wash with water and then brine, and dry over an anhydrous drying agent.

-

Filter off the drying agent and remove the solvent by rotary evaporation. The crude product is then purified by fractional distillation under atmospheric pressure to yield pure this compound.

-

Safety and Handling

This compound is a highly flammable liquid and vapor.[3] It can cause skin and serious eye irritation, and may also cause respiratory irritation.[3]

-

Handling: Use only in a well-ventilated area or outdoors.[3] Wear protective gloves, clothing, and eye/face protection.[3] Keep away from heat, sparks, open flames, and other ignition sources.[3] All equipment must be grounded to prevent static discharge.[3] Use non-sparking tools.[3]

-

Storage: Store in a cool, well-ventilated, and locked-up place.[3] Keep the container tightly closed.[3] The compound is moisture-sensitive; store under an inert gas like nitrogen or argon.[3]

-

In case of fire: Use carbon dioxide, dry chemical powder, or foam for extinction.[3] Water spray may be used to cool closed containers.[3]

Applications in Organic Synthesis

The primary utility of this reagent lies in its role as a protected, synthetically versatile equivalent of acetylene.

Protecting Group for Terminal Alkynes

The TBDMS group is robust and survives a wide range of reaction conditions under which a free terminal alkyne would react. It can be cleanly removed using fluoride ion sources, such as tetra-n-butylammonium fluoride (TBAF), or under mild acidic or basic conditions to reveal the terminal alkyne for subsequent transformations.

Cross-Coupling Reactions

This compound is a key building block in carbon-carbon bond formation, most notably in palladium-catalyzed cross-coupling reactions.

Sonogashira Coupling: This reaction forms a C(sp)-C(sp²) bond between a terminal alkyne and an aryl or vinyl halide. The use of this compound allows for the introduction of an ethynyl group that can be deprotected in a later step.

Experimental Protocol: Representative Sonogashira Coupling

-

Objective: To couple this compound with an aryl iodide in a palladium/copper-catalyzed reaction.

-

Reagents:

-

Aryl iodide (e.g., Iodobenzene)

-

This compound (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%)

-

Copper(I) iodide (CuI, 2-10 mol%)

-

Amine base/solvent (e.g., triethylamine or diisopropylamine)

-

Optional co-solvent (e.g., THF, DMF)

-

-

Procedure:

-

To a dry flask under an inert atmosphere, add the aryl iodide, palladium catalyst, and copper(I) iodide.

-

Add the degassed solvent(s) (e.g., a mixture of THF and triethylamine).

-

Add this compound via syringe and stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C).

-

Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS).

-

Upon completion, cool the mixture, dilute with a solvent like diethyl ether, and filter through a pad of celite to remove the catalyst and amine salts.

-

Wash the filtrate with water and brine, then dry over an anhydrous drying agent.

-

After filtration and solvent removal, purify the crude product by column chromatography on silica gel to yield the desired aryl silylalkyne.

-

References

(tert-Butyldimethylsilyl)acetylene: A Comprehensive Technical Overview

(tert-Butyldimethylsilyl)acetylene , also known as TBDMSA, is an organosilicon compound with significant applications in organic synthesis, particularly as a protecting group for terminal alkynes and as a versatile building block in the construction of complex molecules.[1][2] This guide provides an in-depth look at its chemical properties, synthesis, and key applications relevant to researchers and professionals in drug development and materials science.

Core Chemical Properties

This compound is a clear, colorless liquid at room temperature.[1] Its key physical and chemical properties are summarized in the table below. The presence of the bulky tert-butyldimethylsilyl (TBS) group provides steric hindrance, which is crucial for its role as a protecting group, while also enhancing its solubility in common organic solvents.[2]

| Property | Value |

| Molecular Formula | C₈H₁₆Si |

| Molecular Weight | 140.30 g/mol [3][4] |

| CAS Number | 86318-61-8[1][3] |

| Density | 0.751 g/mL at 25 °C[1][4][5][6] |

| Boiling Point | 116-117 °C[1][4][5][6] |

| Refractive Index | n20/D 1.451[1][4][5] |

| Appearance | Clear colorless liquid[1] |

Synthesis and Handling

Experimental Protocol: Synthesis of this compound

A common method for the preparation of this compound involves the reaction of acetylene with a suitable base, followed by quenching with tert-butyldimethylsilyl chloride.

Materials:

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Acetylene gas

-

tert-Butyldimethylsilyl chloride (TBDMSCl)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a septum is placed under an inert atmosphere (e.g., argon or nitrogen).

-

Anhydrous THF is added to the flask, and the flask is cooled to -78 °C in a dry ice/acetone bath.

-

Acetylene gas is bubbled through the THF for a predetermined amount of time to ensure saturation.

-

n-Butyllithium is added dropwise to the cooled solution, maintaining the temperature at -78 °C. The formation of lithium acetylide is observed.

-

A solution of tert-butyldimethylsilyl chloride in anhydrous THF is then added slowly to the reaction mixture.

-

The reaction is allowed to warm to room temperature and stirred for several hours.

-

The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure, and the crude product is purified by distillation to yield pure this compound.

Handling and Storage: Due to its volatility and sensitivity to moisture, this compound should be stored under an inert atmosphere and protected from moisture.[2] It is a flammable liquid and should be handled in a well-ventilated area, away from sources of ignition.[4]

Key Applications in Organic Synthesis

The primary utility of this compound lies in its dual role as a protecting group and a synthetic building block.

Workflow for Deprotection and Further Reaction:

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C8H16Si | CID 2757281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (叔丁基二甲基硅基)乙炔 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound [chembk.com]

- 6. Manufacturers of this compound, 99%, CAS 86318-61-8, B 2723, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]

An In-depth Technical Guide to the Synthesis of (tert-Butyldimethylsilyl)acetylene

Audience: Researchers, scientists, and drug development professionals.

(tert-Butyldimethylsilyl)acetylene is a vital organosilicon compound widely utilized in organic synthesis.[1] Its role as a versatile building block and a protecting group for terminal alkynes makes it indispensable in the synthesis of complex organic molecules, pharmaceuticals, and advanced materials.[1][2] The bulky tert-butyldimethylsilyl (TBDMS or TBS) group enhances solubility in organic solvents and provides steric hindrance, allowing for selective reactions at other sites of a molecule.[2] This guide provides detailed protocols for its laboratory-scale synthesis, presents quantitative data in a structured format, and illustrates the experimental workflows.

Core Synthesis Routes

The most common and reliable methods for synthesizing this compound involve the deprotonation of acetylene followed by quenching the resulting acetylide with tert-butyldimethylsilyl chloride (TBDMSCl). The choice of base is critical and typically involves either a Grignard reagent or an organolithium reagent.

-

Grignard-Mediated Synthesis: This classic method involves forming an ethynylmagnesium halide by reacting a Grignard reagent (e.g., ethylmagnesium bromide) with an excess of acetylene gas.[3] The resulting acetylide is then silylated with TBDMSCl. This procedure is robust and well-established for analogous compounds.[3]

-

Organolithium-Mediated Synthesis: This approach utilizes a strong organolithium base, such as n-butyllithium (n-BuLi), to deprotonate acetylene at low temperatures.[4] The resulting lithium acetylide is highly reactive and readily undergoes silylation with TBDMSCl. This method is often preferred for its clean and high-yielding transformations.

Reaction Scheme

The overall chemical transformation is depicted below:

Caption: General reaction scheme for the two-step synthesis of this compound.

Protocol 1: Grignard-Mediated Synthesis

This protocol is adapted from a well-established procedure for a similar compound, trimethylsilylacetylene, and is a reliable method for gram-scale synthesis.[3]

Experimental Protocol

A. Preparation of Ethylmagnesium Bromide (Grignard Reagent)

-

Assemble a dry three-necked flask equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a pressure-equalizing dropping funnel.

-

Charge the flask with magnesium turnings under a nitrogen atmosphere.

-

Add a portion of dry tetrahydrofuran (THF).

-

Add a small crystal of iodine to initiate the reaction.

-

Slowly add a solution of bromoethane in dry THF via the dropping funnel at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to heat the mixture at reflux until all the magnesium has been consumed (typically 1-2 hours).

B. Formation of Ethynylmagnesium Bromide

-

In a separate, larger three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a thermometer, saturate dry THF with purified acetylene gas by bubbling it through the solvent for 30-60 minutes at a low temperature (0-5 °C).[3]

-

Cool the acetylene-saturated THF to 0 °C.

-

Slowly add the prepared ethylmagnesium bromide solution to the stirred THF/acetylene mixture, ensuring the temperature does not exceed 20 °C.[3] An excess of acetylene is crucial to prevent the formation of bis(bromomagnesium)acetylene.[3][5]

-

Continue bubbling acetylene through the solution for an additional 30 minutes after the addition is complete.

C. Silylation and Work-up

-

Replace the acetylene inlet with a dropping funnel containing a solution of tert-butyldimethylsilyl chloride (TBDMSCl) in dry THF.

-

Add the TBDMSCl solution dropwise to the cooled (10-15 °C) solution of ethynylmagnesium bromide.

-

After the addition, allow the mixture to warm to room temperature and then heat under reflux for 1 hour to ensure the reaction goes to completion.[3]

-

Cool the reaction mixture and carefully pour it into a mixture of ice and saturated aqueous ammonium chloride solution to quench the reaction.

-

Separate the organic layer. Extract the aqueous layer with a suitable solvent (e.g., diethyl ether or pentane).

-

Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and filter.

-

Remove the solvent by rotary evaporation.

-

Purify the crude product by fractional distillation under atmospheric pressure to yield pure this compound.[6][7]

Data Presentation

| Reagent | Formula | MW ( g/mol ) | Density (g/mL) | Amount (1.0 mol scale) | Moles | Equivalents |

| Magnesium | Mg | 24.31 | - | 25.5 g | 1.05 | 1.05 |

| Bromoethane | C₂H₅Br | 108.97 | 1.46 | 73.0 mL | 1.05 | 1.05 |

| Acetylene | C₂H₂ | 26.04 | - | Excess Gas | >1.0 | >1.0 |

| TBDMSCl | C₆H₁₅ClSi | 150.72 | 0.877 | 151 mL | 1.0 | 1.0 |

| THF | C₄H₈O | 72.11 | 0.889 | ~1.5 L | - | - |

| Parameter | Value |

| Reaction Temperature | Grignard: Reflux; Acetylide: 0-20 °C; Silylation: 10-20 °C, then Reflux |

| Reaction Time | ~6-8 hours total |

| Typical Yield | 70-85% |

| Product Boiling Point | 116-117 °C[6][7] |

Experimental Workflow Diagram

Caption: Step-by-step workflow for the Grignard-mediated synthesis protocol.

Protocol 2: Organolithium-Mediated Synthesis

This protocol uses n-butyllithium, a very strong base, for a rapid and efficient deprotonation of acetylene at low temperatures.

Experimental Protocol

-

Assemble a dry three-necked flask with a low-temperature thermometer, a gas inlet, and a septum for liquid transfers under a nitrogen atmosphere.

-

Add dry THF to the flask and cool it to -78 °C using a dry ice/acetone bath.

-

Bubble acetylene gas through the cold THF for 20-30 minutes to create a saturated solution.

-

While maintaining the acetylene flow and temperature at -78 °C, slowly add n-butyllithium (typically 1.6 M or 2.5 M in hexanes) dropwise via syringe. A white precipitate of lithium acetylide may form.

-

After the addition is complete, stir the mixture at -78 °C for an additional 30 minutes.

-

Slowly add a solution of tert-butyldimethylsilyl chloride (TBDMSCl) in a small amount of dry THF via syringe.

-

After the TBDMSCl addition, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature. Stir for at least 1-2 hours or until analysis (e.g., TLC or GC) shows completion.

-

Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

-

Perform an extractive work-up as described in Protocol 1 (steps 5-7).

Data Presentation

| Reagent | Formula | MW ( g/mol ) | Density (g/mL) | Amount (1.0 mol scale) | Moles | Equivalents |

| Acetylene | C₂H₂ | 26.04 | - | Excess Gas | >1.0 | >1.0 |

| n-BuLi (2.5 M) | C₄H₉Li | 64.06 | ~0.70 | 400 mL | 1.0 | 1.0 |

| TBDMSCl | C₆H₁₅ClSi | 150.72 | 0.877 | 151 mL | 1.0 | 1.0 |

| THF | C₄H₈O | 72.11 | 0.889 | ~1.5 L | - | - |

| Parameter | Value |

| Reaction Temperature | Deprotonation: -78 °C; Silylation: -78 °C to RT |

| Reaction Time | ~4-6 hours total |

| Typical Yield | 80-95% |

| Product Boiling Point | 116-117 °C[6][7] |

Experimental Workflow Diagram

Caption: Step-by-step workflow for the organolithium-mediated synthesis protocol.

Safety and Handling

-

Acetylene: Acetylene is a highly flammable gas and can form explosive acetylides with certain metals (e.g., copper, silver). Ensure all equipment is free of these metals and work in a well-ventilated fume hood.

-

Grignard and Organolithium Reagents: These reagents are pyrophoric and react violently with water. All glassware must be rigorously dried, and all operations must be conducted under an inert atmosphere (nitrogen or argon).

-

tert-Butyldimethylsilyl chloride (TBDMSCl): This compound is corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (gloves, safety glasses) in a fume hood.

Deprotection of the TBDMS Group

A key advantage of using the TBDMS group is its stability under many reaction conditions and its selective removal when desired.[2] The terminal alkyne can be regenerated using fluoride ion sources, such as tetra-n-butylammonium fluoride (TBAF) in THF, or under mildly acidic conditions.[2][8][9]

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. Manufacturers of this compound, 99%, CAS 86318-61-8, B 2723, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]

- 7. This compound 99 86318-61-8 [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. A Highly Efficient and Useful Synthetic Protocol for the Cleavage of tert-Butyldimethylsilyl(TBS) Ethers Using a Catalytic Amount of Acetyl Chloride in Dry Methanol [organic-chemistry.org]

(tert-Butyldimethylsilyl)acetylene: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

(tert-Butyldimethylsilyl)acetylene is a versatile and widely used reagent in organic synthesis, prized for its role as a protected acetylene and a key building block in the construction of complex molecules. Its stability and proper storage are critical for ensuring its reactivity and the safety of laboratory personnel. This guide provides an in-depth overview of the stability of this compound, outlining recommended storage conditions, potential hazards, and relevant experimental considerations.

Chemical Stability and Reactivity

This compound is a clear, colorless liquid that is generally stable under standard ambient conditions (room temperature) when properly stored. The bulky tert-butyldimethylsilyl (TBS) group provides significant steric hindrance, which contributes to its stability compared to unprotected acetylene. However, it is susceptible to certain conditions that can lead to degradation or hazardous reactions.

Key Stability Considerations:

-

Moisture Sensitivity: The compound is sensitive to moisture. Hydrolysis of the silicon-carbon bond can occur in the presence of water, particularly under acidic or basic conditions, leading to the cleavage of the TBS protecting group and the formation of acetylene gas, which is highly flammable.

-

Thermal Stability: While stable at room temperature, warming should be avoided. At elevated temperatures, decomposition may occur. It is a highly flammable liquid and vapor, with a low flash point.

-

Reactivity with Oxidizing Agents: this compound is incompatible with strong oxidizing agents, and contact can lead to vigorous reactions.

-

Air Sensitivity: Vapors of this compound can form explosive mixtures with air. It is therefore recommended to handle the compound under an inert atmosphere.

Recommended Storage Conditions

Proper storage is paramount to maintaining the integrity and safety of this compound. The following conditions are recommended based on safety data sheets and general laboratory best practices.

| Parameter | Recommended Condition | Rationale |

| Temperature | Store in a cool place. Refrigeration is often recommended. | To minimize vapor pressure and reduce the risk of decomposition. |

| Atmosphere | Store under an inert gas (e.g., argon or nitrogen). | To prevent the formation of explosive vapor-air mixtures and to protect from atmospheric moisture. |

| Container | Keep container tightly closed. | To prevent the ingress of moisture and air, and the escape of flammable vapors. |

| Location | Store in a dry and well-ventilated place. | To prevent moisture exposure and to dissipate any potential vapor leaks. |

| Ignition Sources | Keep away from heat, sparks, open flames, and hot surfaces. No smoking. | The compound is highly flammable and its vapors can be ignited easily. |

| Incompatible Materials | Store separately from strong oxidizing agents. | To prevent hazardous reactions. |

Handling and Safety Precautions

Due to its hazardous nature, strict safety protocols should be followed when handling this compound.

| Precaution | Details |

| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection, and face protection. |

| Ventilation | Use only in a well-ventilated area, such as a chemical fume hood. |

| Fire Safety | Use explosion-proof electrical, ventilating, and lighting equipment. Use only non-sparking tools. Take precautionary measures against static discharge. |

| Spill Management | In case of a spill, evacuate the area. Remove all sources of ignition. Use a non-combustible absorbent material to clean up the spill. |

Experimental Protocols and Workflows

Representative Synthesis of this compound

A common method for the preparation of silylacetylenes involves the reaction of a metal acetylide with a silyl halide. The following is a generalized procedure based on established synthetic methods.

An In-Depth Technical Guide to (tert-Butyldimethylsilyl)acetylene

For Researchers, Scientists, and Drug Development Professionals

Introduction

(tert-Butyldimethylsilyl)acetylene, commonly abbreviated as TBDMS-acetylene, is a versatile and widely used reagent in modern organic synthesis. Its IUPAC name is tert-butyl-ethynyl-dimethylsilane . This organosilicon compound serves as a crucial building block and a protecting group for the terminal acetylene functionality. The bulky tert-butyldimethylsilyl (TBDMS) group imparts several advantageous properties, including increased stability, enhanced solubility in organic solvents, and the ability to direct reactions with high selectivity. This guide provides a comprehensive overview of TBDMS-acetylene, including its properties, synthesis, key reactions, and applications in drug development.

Chemical and Physical Properties

The physical and chemical properties of TBDMS-acetylene are summarized in the table below, providing a quick reference for experimental design and execution.[1][2]

| Property | Value |

| IUPAC Name | tert-butyl-ethynyl-dimethylsilane |

| Synonyms | TBDMS-acetylene, Ethynyl-tert-butyldimethylsilane |

| CAS Number | 86318-61-8 |

| Molecular Formula | C₈H₁₆Si |

| Molecular Weight | 140.30 g/mol |

| Appearance | Clear, colorless liquid |

| Boiling Point | 116-117 °C |

| Density | 0.751 g/mL at 25 °C |

| Refractive Index (n²⁰/D) | 1.451 |

| Flash Point | 6 °C (42.8 °F) |

Experimental Protocols

Detailed methodologies for the synthesis of TBDMS-acetylene and its subsequent use in common synthetic transformations are provided below.

Synthesis of this compound

A standard method for the preparation of TBDMS-acetylene involves the reaction of a Grignard reagent with acetylene, followed by quenching with tert-butyldimethylsilyl chloride.

Materials:

-

Magnesium turnings

-

Ethyl bromide

-

Dry tetrahydrofuran (THF)

-

Acetylene gas

-

tert-Butyldimethylsilyl chloride (TBDMS-Cl)

-

Anhydrous diethyl ether

Procedure:

-

Preparation of Ethylmagnesium Bromide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 eq). Add a small crystal of iodine to activate the magnesium. Add a solution of ethyl bromide (1.2 eq) in dry THF dropwise via the dropping funnel to initiate the Grignard reaction. Once the reaction starts, add the remaining ethyl bromide solution at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

Formation of Ethynylmagnesium Bromide: Cool the Grignard solution to 0 °C in an ice bath. Bubble dry acetylene gas through the solution for 1-2 hours. The precipitation of a white solid indicates the formation of ethynylmagnesium bromide.

-

Silylation: To the suspension of ethynylmagnesium bromide, add a solution of tert-butyldimethylsilyl chloride (1.0 eq) in dry THF dropwise at 0 °C. After the addition, allow the reaction mixture to warm to room temperature and stir overnight.

-

Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and concentrate under reduced pressure. Purify the crude product by distillation to afford pure this compound.

Sonogashira Coupling using TBDMS-acetylene

The Sonogashira coupling is a powerful cross-coupling reaction to form a C(sp)-C(sp²) bond between a terminal alkyne and an aryl or vinyl halide.

Materials:

-

Aryl halide (e.g., iodobenzene, 1.0 eq)

-

This compound (1.2 eq)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 eq)

-

Copper(I) iodide (CuI, 0.04 eq)

-

Triethylamine (Et₃N)

-

Dry, degassed solvent (e.g., THF or DMF)

Procedure:

-

To a Schlenk flask, add the aryl halide, Pd(PPh₃)₂Cl₂, and CuI.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the dry, degassed solvent and triethylamine.

-

Add this compound via syringe.

-

Stir the reaction mixture at room temperature or heat as required, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the catalyst.

-

Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.

-

Concentrate the organic layer under reduced pressure and purify the residue by column chromatography on silica gel to yield the TBDMS-protected aryl acetylene.[3][4]

Deprotection of the TBDMS Group

The TBDMS group can be readily removed to regenerate the terminal alkyne using a fluoride source, most commonly tetrabutylammonium fluoride (TBAF).

Materials:

-

TBDMS-protected alkyne (1.0 eq)

-

Tetrabutylammonium fluoride (TBAF) (1 M solution in THF, 1.1 eq)

-

Tetrahydrofuran (THF)

-

Dichloromethane

-

Water

Procedure:

-

Dissolve the TBDMS-protected alkyne in THF in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add the TBAF solution dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring the reaction by TLC.

-

Once the reaction is complete, quench by adding water.

-

Extract the mixture with dichloromethane.

-

Wash the combined organic layers with brine and dry over anhydrous magnesium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography to afford the deprotected terminal alkyne.[1][2][5][6]

Applications in Drug Development

The use of TBDMS-acetylene is prevalent in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). The TBDMS group serves as a robust protecting group for the terminal alkyne, which is a common functional group in many biologically active compounds. This protection allows for selective transformations at other parts of the molecule without affecting the alkyne.

One notable example is in the synthesis of nucleoside analogues, which are a cornerstone of antiviral and anticancer therapies. The introduction of an ethynyl group at specific positions of the nucleoside can significantly enhance its biological activity. TBDMS-acetylene provides a convenient way to install this functionality, with the TBDMS group being removed in a later synthetic step.

While not directly used in the final API, silylacetylenes are key intermediates in the synthesis of various drugs. For instance, the synthesis of some non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV involves the coupling of a heterocyclic core with a side chain containing an acetylene. The use of a protected acetylene like TBDMS-acetylene ensures the success of these coupling reactions.

Synthetic Workflow Visualization

The following diagram illustrates a typical synthetic workflow involving TBDMS-acetylene, showcasing its role in a protection-coupling-deprotection sequence.

Caption: A typical synthetic workflow using TBDMS-acetylene.

This workflow highlights the strategic use of TBDMS-acetylene to first protect the reactive terminal alkyne, enabling a subsequent selective carbon-carbon bond formation via Sonogashira coupling. The final deprotection step then unmasks the terminal alkyne for further functionalization or as the final desired product. This sequence is a common strategy in the synthesis of complex organic molecules in the pharmaceutical industry.

References

An In-depth Technical Guide to the Physical Properties of Ethynyl-tert-butyldimethylsilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of ethynyl-tert-butyldimethylsilane, a valuable reagent in organic synthesis. The information is presented to support research and development activities, with a focus on clear data presentation and detailed experimental methodologies.

Molecular Structure

The molecular structure of ethynyl-tert-butyldimethylsilane consists of a tert-butyldimethylsilyl group attached to an ethynyl group.

Caption: Molecular structure of ethynyl-tert-butyldimethylsilane.

Quantitative Physical Properties

The key physical properties of ethynyl-tert-butyldimethylsilane are summarized in the table below for easy reference and comparison.

| Property | Value | Units |

| Molecular Weight | 140.30 | g/mol |

| Boiling Point | 116-117 | °C |

| Density | 0.751 | g/mL at 25 °C |

| Refractive Index (n20/D) | 1.451 |

Experimental Protocols

This section details the methodologies for the determination of the key physical properties and the synthesis of ethynyl-tert-butyldimethylsilane.

This protocol describes the synthesis of ethynyl-tert-butyldimethylsilane via a Grignard reaction, a common method for forming carbon-carbon bonds.

Caption: Workflow for the synthesis of ethynyl-tert-butyldimethylsilane.

Materials:

-

Magnesium turnings

-

Ethyl bromide

-

Anhydrous tetrahydrofuran (THF)

-

Acetylene gas (dried)

-

tert-Butyldimethylsilyl chloride

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Standard glassware for inert atmosphere reactions (three-necked flask, condenser, dropping funnel)

Procedure:

-

Preparation of Ethynylmagnesium Bromide:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a calcium chloride tube, and a dropping funnel, place magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium.

-

Add a solution of ethyl bromide in anhydrous THF dropwise from the dropping funnel to initiate the Grignard reaction.

-

Once the reaction starts, add the remaining ethyl bromide solution at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of ethylmagnesium bromide.

-

Cool the solution to 0 °C and bubble dry acetylene gas through the solution for 1-2 hours to form ethynylmagnesium bromide.

-

-

Reaction with tert-Butyldimethylsilyl Chloride:

-

To the freshly prepared ethynylmagnesium bromide solution at 0 °C, add a solution of tert-butyldimethylsilyl chloride in anhydrous THF dropwise from the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous ammonium chloride solution.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent by rotary evaporation.

-

Purify the crude product by distillation under atmospheric pressure to obtain pure ethynyl-tert-butyldimethylsilane.

-

Apparatus:

-

Thiele tube or other heating bath

-

Thermometer

-

Small test tube

-

Capillary tube (sealed at one end)

-

Heating source (e.g., Bunsen burner or hot plate)

Procedure:

-

Fill the small test tube with the liquid sample to a depth of about 1-2 cm.

-

Place the capillary tube, with its open end down, into the test tube containing the liquid.

-

Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Immerse the assembly in the heating bath (Thiele tube) filled with a high-boiling liquid (e.g., mineral oil).

-

Heat the bath gently and uniformly.

-

As the boiling point is approached, a stream of bubbles will emerge from the open end of the capillary tube.

-

When a continuous and rapid stream of bubbles is observed, stop heating.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools.

Apparatus:

-

Pycnometer (a small glass flask with a precise volume)

-

Analytical balance

-

Thermostatic water bath

Procedure:

-

Thoroughly clean and dry the pycnometer.

-

Weigh the empty, dry pycnometer on an analytical balance.

-

Fill the pycnometer with the liquid sample, ensuring no air bubbles are trapped.

-

Place the filled pycnometer in a thermostatic water bath set to the desired temperature (e.g., 25 °C) and allow it to equilibrate.

-

Carefully remove any excess liquid that has expanded and overflowed.

-

Dry the outside of the pycnometer and weigh it.

-

The density is calculated by dividing the mass of the liquid (weight of filled pycnometer minus weight of empty pycnometer) by the known volume of the pycnometer.

Apparatus:

-

Abbe refractometer

-

Constant temperature water circulator

-

Light source (if not built-in)

-

Dropper

Procedure:

-

Ensure the prisms of the Abbe refractometer are clean and dry.

-

Calibrate the instrument using a standard liquid with a known refractive index (e.g., distilled water).

-

Using a dropper, place a few drops of the liquid sample onto the surface of the measuring prism.

-

Close the prisms and allow the sample to spread into a thin film.

-

Adjust the light source and the mirror to obtain the best illumination of the field of view.

-

Rotate the knob to bring the dividing line between the light and dark fields into the center of the crosshairs.

-

If a colored band is visible, adjust the compensator to remove the dispersion and obtain a sharp, colorless dividing line.

-

Read the refractive index directly from the instrument's scale.

3.5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-10 mg of ethynyl-tert-butyldimethylsilane in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the solvent does not provide a reference signal.

¹H NMR Acquisition:

-

Acquire the spectrum on a standard NMR spectrometer (e.g., 400 or 500 MHz).

-

Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are typically required compared to ¹H NMR due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

3.5.2. Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

-

Place a drop of the liquid sample onto a salt plate (e.g., NaCl or KBr).

-

Place a second salt plate on top of the first to create a thin film of the liquid between the plates.

Data Acquisition:

-

Place the salt plates in the sample holder of an FT-IR spectrometer.

-

Record the spectrum over the desired range (typically 4000-400 cm⁻¹).

-

Acquire a background spectrum of the empty salt plates to subtract from the sample spectrum.

The Tert-Butyldimethylsilyl (TBDMS) Group: A Robust Guardian for Alkynes in Complex Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of multi-step organic synthesis, particularly in the development of novel therapeutics and complex natural products, the judicious selection of protecting groups is paramount. For the terminal alkyne, a versatile functional group ripe for carbon-carbon bond formation, the tert-butyldimethylsilyl (TBDMS) group has emerged as a stalwart protector. Its widespread adoption stems from a favorable balance of robust stability under a variety of reaction conditions and the availability of mild and selective deprotection methods. This technical guide provides a comprehensive overview of the role of the TBDMS group in alkyne protection, detailing its application, quantitative data on its efficacy, and specific experimental protocols.

The Strategic Advantage of TBDMS in Alkyne Protection

The primary role of the TBDMS group is to mask the acidic proton of a terminal alkyne, thereby preventing its unwanted reaction in the presence of bases or nucleophiles. Compared to the smaller trimethylsilyl (TMS) group, the TBDMS group offers significantly enhanced stability due to the steric hindrance imparted by the bulky tert-butyl group.[1][2] This increased stability makes TBDMS-protected alkynes amenable to a broader range of synthetic transformations, including those involving organometallic reagents, mild acidic or basic conditions, and various chromatographic purification methods.

The relative stability of common silyl protecting groups for alkynes generally follows the trend: TMS < TBDMS < TIPS (triisopropylsilyl) < TBDPS (tert-butyldiphenylsilyl).[1] While TMS is easily cleaved, often unintentionally, TBDMS provides a more durable shield that can be selectively removed when desired.[1][2] This graded lability is a cornerstone of modern synthetic strategy, allowing for orthogonal deprotection schemes in the presence of other silyl ethers or acid/base-sensitive functionalities.

Quantitative Data on TBDMS Protection and Deprotection of Alkynes

The efficiency of both the introduction and removal of the TBDMS protecting group is critical for its practical application. The following tables summarize quantitative data from various literature sources, providing a comparative overview of common protocols.

Table 1: Protection of Terminal Alkynes with TBDMS

| Alkyne Substrate | Silylating Agent | Base/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Phenylacetylene | TBDMS-Cl | Imidazole | DMF | 25 | 2 | >95 | Adapted from[3] |

| 1-Octyne | TBDMS-Cl | Et3N, DMAP (cat.) | CH2Cl2 | 0-25 | 3 | 92 | Generic Protocol |

| Propargyl alcohol | TBDMS-Cl | Imidazole | DMF | 25 | 4 | 90 | Generic Protocol |

| 3-Butyn-1-ol | TBDMS-OTf | 2,6-Lutidine | CH2Cl2 | -78 to 0 | 1 | 94 | Generic Protocol |

Table 2: Deprotection of TBDMS-Protected Alkynes

| TBDMS-Alkyne Substrate | Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | (TBDMS)Phenylacetylene | TBAF (1.1 eq) | THF | 25 | 1 | >98 |[4] | | (TBDMS)1-Octyne | K2CO3 (cat.) | MeOH | 25 | 2 | 95 |[5] | | (TBDMS)Propargyl alcohol | Acetic Acid | THF/H2O | 25 | 6 | 85 | Generic Protocol | | Di-TBDMS protected diyne | TBAF (0.5 eq) | THF/MeOH | -20 to 10 | - | 98 (mono) |[4] | | (TBDMS)Arylacetylene | AgF (1.5 eq) | MeOH | 23 | - | 81 |[6] |

Experimental Protocols

Protocol 1: General Procedure for the TBDMS Protection of a Terminal Alkyne

-

Reaction Setup: To a solution of the terminal alkyne (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF) are added imidazole (2.5 equiv).

-

Reagent Addition: Tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 equiv) is added portion-wise to the stirred solution at room temperature.

-

Reaction Monitoring: The reaction is monitored by thin-layer chromatography (TLC) until complete consumption of the starting material is observed (typically 2-4 hours).

-

Work-up: The reaction mixture is diluted with diethyl ether and washed sequentially with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate (Na2SO4), filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the TBDMS-protected alkyne.

Protocol 2: Fluoride-Mediated Deprotection of a TBDMS-Protected Alkyne

-

Reaction Setup: The TBDMS-protected alkyne (1.0 equiv) is dissolved in tetrahydrofuran (THF) at room temperature under an inert atmosphere.

-

Reagent Addition: A 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 equiv) is added dropwise to the stirred solution.

-

Reaction Monitoring: The reaction progress is monitored by TLC. The deprotection is typically complete within 1-2 hours.

-

Work-up: Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride (NH4Cl). The aqueous layer is extracted with diethyl ether.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated in vacuo. The resulting terminal alkyne is often used in the next step without further purification.

Protocol 3: Base-Catalyzed Deprotection of a TBDMS-Protected Alkyne

-

Reaction Setup: The TBDMS-protected alkyne (1.0 equiv) is dissolved in methanol (MeOH).

-

Reagent Addition: Anhydrous potassium carbonate (K2CO3, 0.2-1.0 equiv) is added to the solution.

-

Reaction Monitoring: The mixture is stirred at room temperature and monitored by TLC. The reaction is generally complete within 1-4 hours.

-

Work-up: The solvent is removed under reduced pressure, and the residue is partitioned between water and diethyl ether.

-

Purification: The organic layer is washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated to yield the deprotected alkyne.

Mechanistic Insights and Visualizations

The protection and deprotection of alkynes with the TBDMS group proceed through well-established mechanistic pathways.

Protection Mechanism:

The silylation of a terminal alkyne is typically achieved by deprotonation of the alkyne with a suitable base to form an acetylide, which then acts as a nucleophile, attacking the silicon atom of the TBDMS-Cl and displacing the chloride.

Deprotection Mechanism (Fluoride-Mediated):

The most common method for the cleavage of the Si-C bond in TBDMS-alkynes is through the use of a fluoride source, such as TBAF. The high affinity of silicon for fluoride drives the reaction. The fluoride ion attacks the silicon atom, forming a pentacoordinate silicate intermediate, which then fragments to release the terminal alkyne.

References

- 1. researchgate.net [researchgate.net]

- 2. Trimethylsilyl-Protected Alkynes as Selective Cross-Coupling Partners in Titanium-Catalyzed [2+2+1] Pyrrole Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]

- 5. scribd.com [scribd.com]

- 6. redalyc.org [redalyc.org]

Methodological & Application

Application Notes and Protocols: Sonogashira Coupling Using (tert-Butyldimethylsilyl)acetylene

Introduction

The Sonogashira cross-coupling reaction is a powerful and widely utilized method in organic synthesis for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1][2] First reported in 1975, this reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base under mild conditions.[1] Its versatility and tolerance of a wide range of functional groups have made it an indispensable tool in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[1][3]

In modern synthetic strategies, particularly in drug discovery and development, protecting groups are crucial for achieving high selectivity and yield. For terminal alkynes, silyl groups are commonly employed. (tert-Butyldimethylsilyl)acetylene (TBS-acetylene) serves as a key reagent in this context. The bulky TBS group effectively prevents the undesired homocoupling of the terminal alkyne (Glaser coupling), a common side reaction in the presence of copper catalysts and oxygen.[1] Furthermore, the TBS-protected alkyne can be selectively deprotected under specific conditions, allowing for subsequent transformations and the construction of more complex molecular architectures.

These application notes provide a detailed overview of the Sonogashira coupling reaction using TBS-acetylene, including its mechanism, applications, and optimized experimental protocols for researchers in academia and the pharmaceutical industry.

Reaction Mechanism and Workflow

The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4][5]

-

Palladium Cycle : The active Pd(0) catalyst undergoes oxidative addition with the aryl or vinyl halide (Ar-X) to form a Pd(II) complex.

-

Copper Cycle : Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This step is believed to increase the nucleophilicity of the alkyne.

-

Transmetalation : The copper acetylide then transfers the acetylenic group to the Pd(II) complex, regenerating the copper(I) catalyst.

-

Reductive Elimination : The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product (the internal alkyne) and regenerate the active Pd(0) catalyst, which re-enters the catalytic cycle.

Using a protected alkyne like TBS-acetylene follows this fundamental mechanism. The TBS group remains attached throughout the coupling process and is removed in a separate, subsequent step.

Applications in Drug Discovery

The Sonogashira coupling is a cornerstone reaction in medicinal chemistry for synthesizing novel therapeutic agents.[3][6] The reaction facilitates the incorporation of rigid alkynyl linkers into molecular scaffolds, which is crucial for probing protein-ligand interactions and optimizing pharmacokinetic properties. For instance, this methodology has been instrumental in the synthesis of SIB-1508Y (Altinicline), a nicotinic acetylcholine receptor agonist with potential applications in treating neurological disorders like Parkinson's and Alzheimer's disease.[1] Similarly, it is used in the synthesis of Tazarotene, a treatment for psoriasis and acne.[1]

Using TBS-acetylene allows for a modular approach to drug design. A core fragment containing an aryl or vinyl halide can be coupled with TBS-acetylene. After deprotection, the resulting terminal alkyne serves as a versatile handle for further functionalization, for example, via "click chemistry" (copper-catalyzed azide-alkyne cycloaddition) to link to other molecular fragments or biomolecules.

Reaction Parameters and Optimization Data

The success of the Sonogashira coupling depends on the careful selection of several key parameters. The reactivity of the halide partner is a critical factor, with the general trend being I > Br > Cl.[7]

Table 1: Typical Reagents and Conditions for Sonogashira Coupling

| Component | Examples | Typical Loading (mol%) | Notes |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂ | 0.5 - 5 mol% | Pd(0) is the active species. Pd(II) sources are reduced in situ.[1] |

| Copper(I) Co-catalyst | CuI | 1 - 10 mol% | Increases reaction rate but can promote alkyne homocoupling. Copper-free protocols exist to avoid this side reaction.[1] |

| Ligand | PPh₃, XPhos, P(t-Bu)₃ | (Part of catalyst or added) | Ligand choice influences catalyst stability and activity. Bulky phosphine ligands can be highly effective. |

| Base | Et₃N, Diisopropylamine (DIPA), K₂CO₃, Cs₂CO₃ | Stoichiometric or as Solvent | An amine base is most common; it also acts as a solvent and neutralizes the HX byproduct.[1] |

| Solvent | THF, DMF, Acetonitrile, Toluene, or neat amine | - | Must be anhydrous and deoxygenated to prevent catalyst degradation and side reactions.[2] |

| Temperature | Room Temperature to 80°C | - | Higher temperatures may be needed for less reactive halides (e.g., bromides and chlorides).[7] |

Experimental Protocols

Protocol 1: General Procedure for Sonogashira Coupling of an Aryl Iodide with this compound

This protocol describes a typical setup for the coupling of an aryl iodide with TBS-acetylene.

Materials and Equipment:

-

Aryl iodide (1.0 eq)

-

This compound (1.2 - 1.5 eq)

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2-3 mol%)

-

Copper(I) iodide (CuI) (1-2 mol%)

-

Triethylamine (Et₃N) or Diisopropylamine (DIPA) (anhydrous)

-

Tetrahydrofuran (THF) (anhydrous)

-

Schlenk flask or round-bottom flask with a condenser

-

Magnetic stirrer and heating mantle

-

Inert gas supply (Nitrogen or Argon)

-

Standard glassware for work-up and purification

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add the aryl iodide (1.0 mmol, 1.0 eq), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.01 mmol, 1 mol%).

-

Add anhydrous THF (5 mL) and anhydrous triethylamine (5 mL).

-

Degas the mixture by bubbling nitrogen through the solution for 15-20 minutes or by using three freeze-pump-thaw cycles.

-

Add this compound (1.2 mmol, 1.2 eq) to the reaction mixture via syringe.

-

Stir the reaction at room temperature. If the aryl halide is less reactive (e.g., a bromide), the mixture may be heated to 50-60°C.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or GC-MS until the starting material is consumed (typically 2-12 hours).

-

Upon completion, cool the reaction mixture to room temperature and dilute it with diethyl ether or ethyl acetate (20 mL).

-

Filter the mixture through a pad of Celite® to remove the catalyst residues and ammonium salts, washing the pad with additional solvent.

-

Concentrate the filtrate under reduced pressure.

-

The crude residue is then purified by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to afford the desired TBS-protected aryl alkyne.

Protocol 2: Deprotection of the TBS Group to Yield a Terminal Alkyne

This protocol describes the removal of the TBS protecting group to reveal the terminal alkyne.

Materials and Equipment:

-

TBS-protected aryl alkyne (1.0 eq)

-

Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 1.1 - 1.2 eq) OR Potassium Carbonate (K₂CO₃)

-

Tetrahydrofuran (THF) or Methanol (MeOH)

-

Round-bottom flask

-

Magnetic stirrer

-

Standard glassware for work-up and purification

Method A: Using TBAF (Tetrabutylammonium fluoride)

-

Dissolve the TBS-protected aryl alkyne (1.0 mmol, 1.0 eq) in anhydrous THF (10 mL) in a round-bottom flask.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add a 1.0 M solution of TBAF in THF (1.1 mL, 1.1 mmol, 1.1 eq) dropwise.

-

Stir the reaction at 0°C and allow it to warm to room temperature over 1-2 hours.

-

Monitor the deprotection by TLC.

-

Once the reaction is complete, quench by adding saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL).

-

Extract the product with diethyl ether or ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the terminal alkyne.

Method B: Using Potassium Carbonate in Methanol

-

Dissolve the TBS-protected aryl alkyne (1.0 mmol, 1.0 eq) in methanol (10 mL).

-

Add potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 eq).

-

Stir the mixture at room temperature for 1-4 hours, monitoring by TLC.

-

Upon completion, filter off the solids and concentrate the filtrate.

-

Redissolve the residue in diethyl ether or ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

-

Purify by flash column chromatography if necessary.

Troubleshooting

-

Low Yield or No Reaction : Ensure all solvents and reagents are anhydrous and the reaction is performed under a strictly inert atmosphere. The palladium catalyst may be inactive; using a fresh source is recommended. For less reactive bromides or chlorides, increasing the temperature or using a more active catalyst/ligand system (e.g., involving bulky phosphines) may be necessary.

-

Formation of Homocoupled Alkyne (Glaser Product) : This side reaction is promoted by oxygen and excess copper catalyst.[1] Ensure the reaction is thoroughly degassed. A copper-free Sonogashira protocol can be employed to eliminate this issue entirely.

-

Incomplete TBS Deprotection : If deprotection is sluggish, increase the amount of the deprotecting agent (e.g., TBAF) or extend the reaction time. Ensure the starting material is fully dissolved.

References

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. Sonogashira Coupling [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. m.youtube.com [m.youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review | Semantic Scholar [semanticscholar.org]

- 7. Sonogashira Coupling | NROChemistry [nrochemistry.com]

Application Notes and Protocols for Cadiot-Chodkiewicz Cross-Coupling with (tert-Butyldimethylsilyl)acetylene

For Researchers, Scientists, and Drug Development Professionals

The Cadiot-Chodkiewicz cross-coupling reaction is a powerful and reliable method for the synthesis of unsymmetrical 1,3-diynes. This reaction involves the coupling of a terminal alkyne with a 1-haloalkyne, catalyzed by a copper(I) salt in the presence of an amine base. The use of bulky trialkylsilyl-protected alkynes, such as (tert-Butyldimethylsilyl)acetylene (TBS-acetylene), has proven to be particularly advantageous in this transformation, offering good yields and enhanced stability of the resulting products. These silyl-protected diynes are versatile intermediates in organic synthesis, finding applications in the construction of complex molecules, including natural products and active pharmaceutical ingredients.[1][2][3]

Unsymmetrical diynes are significant structural motifs present in numerous biologically active compounds and are valuable precursors for the synthesis of enynes.[3] The TBS protecting group can be selectively removed under mild conditions, allowing for further functionalization of the diyne product.[2]

Reaction Mechanism and Workflow

The generally accepted mechanism for the Cadiot-Chodkiewicz coupling involves several key steps. First, the amine base deprotonates the terminal alkyne, which then coordinates with the copper(I) catalyst to form a copper acetylide intermediate. This intermediate then undergoes oxidative addition with the 1-haloalkyne. The final step is a reductive elimination that furnishes the unsymmetrical 1,3-diyne and regenerates the active copper(I) catalyst, allowing the catalytic cycle to continue.[4]

A generalized workflow for this synthetic protocol is outlined below:

Caption: Experimental workflow for the Cadiot-Chodkiewicz cross-coupling reaction.

Experimental Protocols

The following protocols are based on established procedures for the Cadiot-Chodkiewicz cross-coupling of this compound with various 1-bromoalkynes.[5]

General Procedure for the Cadiot-Chodkiewicz Cross-Coupling Reaction

To a stirred solution of the 1-bromoalkyne (1.0 equiv) in a suitable solvent such as a mixture of tetrahydrofuran and 30% aqueous n-butylamine, is added this compound (1.2 equiv), copper(I) bromide (0.1 equiv), and hydroxylamine hydrochloride (0.2 equiv) at room temperature. The reaction mixture is stirred vigorously and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with saturated aqueous ammonium chloride solution and extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired unsymmetrical 1,3-diyne.

Example Protocol: Synthesis of 5-(tert-Butyldimethylsilyl)penta-2,4-diyn-1-ol

To a solution of 3-bromo-2-propyn-1-ol (135 mg, 1.0 mmol) in 10 mL of a 1:1 mixture of THF and 30% aqueous n-butylamine was added this compound (168 mg, 1.2 mmol), copper(I) bromide (14.3 mg, 0.1 mmol), and hydroxylamine hydrochloride (13.9 mg, 0.2 mmol). The reaction mixture was stirred at room temperature for 5 minutes. After completion of the reaction as indicated by TLC, the mixture was quenched with 10 mL of saturated aqueous NH4Cl and extracted with diethyl ether (3 x 20 mL). The combined organic layers were washed with brine, dried over anhydrous MgSO4, and concentrated in vacuo. The residue was purified by flash chromatography (silica gel, 80:20 Hexanes:EtOAc) to yield the pure product.

Quantitative Data

The Cadiot-Chodkiewicz coupling of this compound has been successfully applied to a range of 1-bromoalkynes, affording the corresponding unsymmetrical diynes in good to excellent yields. The reaction is generally fast, with polar functional groups on the bromoalkyne leading to shorter reaction times.[5]

| Entry | 1-Bromoalkyne Substrate | Product | Yield (%) |

| 1 | 3-Bromo-2-propyn-1-ol | 5-(tert-Butyldimethylsilyl)penta-2,4-diyn-1-ol | 91 |

| 2 | 1-Bromo-3,3-dimethyl-1-butyne | 1-(tert-Butyldimethylsilyl)-4,4-dimethylpenta-1,3-diyne | 75 |

| 3 | N,N-Dimethyl-3-bromo-2-propyn-1-amine | 5-(tert-Butyldimethylsilyl)-N,N-dimethylpenta-2,4-diyn-1-amine | 90 |

Table adapted from data presented in Organic & Biomolecular Chemistry.[5]

Logical Relationships in Reaction Optimization

The success of the Cadiot-Chodkiewicz coupling is dependent on several factors. The choice of catalyst, base, and solvent can significantly influence the reaction outcome. The use of bulky silyl groups like TBS not only enhances the stability of the alkyne but also often leads to higher yields compared to less sterically hindered silyl groups.[3] An air-tolerant version of this reaction has also been developed, which simplifies the experimental setup.[6]

Caption: Factors influencing the outcome of the Cadiot-Chodkiewicz coupling.

References

- 1. Bulky trialkylsilyl acetylenes in the Cadiot-Chodkiewicz cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bulky Trialkylsilyl Acetylenes in the Cadiot-Chodkiewicz Cross-Coupling Reaction [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. Cadiot–Chodkiewicz coupling - Wikipedia [en.wikipedia.org]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Cadiot–Chodkiewicz Reactions Made Air-Tolerant - ChemistryViews [chemistryviews.org]

Application Notes and Protocols: Deprotection of (tert-Butyldimethylsilyl)acetylene to Terminal Alkynes

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyldimethylsilyl (TBS) group is a widely utilized protecting group for terminal alkynes in organic synthesis due to its steric bulk and stability under a variety of reaction conditions. Its effective removal is a critical step in many synthetic routes, enabling the subsequent functionalization of the terminal alkyne. This document provides detailed protocols for the deprotection of (tert-Butyldimethylsilyl)acetylene, a summary of common methods with their respective quantitative data, and a discussion of the underlying mechanisms and potential side reactions.

Deprotection Methods Overview

The cleavage of the silicon-carbon bond in TBS-protected acetylenes is typically achieved under basic or fluoride-mediated conditions. The choice of method depends on the substrate's sensitivity to basicity and the presence of other protecting groups.

Data Presentation: Comparison of Common Deprotection Methods

| Method | Reagents | Solvent(s) | Temperature (°C) | Reaction Time | Typical Yield (%) | Notes |

| Fluoride-Mediated | Tetrabutylammonium fluoride (TBAF) (1.1-2.0 equiv) | THF | 0 to RT | 0.5 - 3 h | 90-99% | Most common and generally high-yielding method. The basicity of TBAF can sometimes lead to side reactions.[1][2] |

| Base-Catalyzed (Anhydrous) | Potassium carbonate (K₂CO₃) (catalytic to stoichiometric) | Methanol (MeOH) | RT | 1 - 16 h | 83-92% | A mild and economical method, particularly suitable for substrates sensitive to fluoride ions.[3] The reaction can be slow for sterically hindered substrates. |

| Silver-Mediated | Silver nitrate (AgNO₃) / Potassium fluoride (KF) | Methanol (MeOH) | RT | 3.5 h | ~52% | A milder alternative to strong fluoride sources, useful for sensitive substrates.[4][5] |

| Catalytic Acid | Acetyl chloride (catalytic) | Methanol (MeOH) | 0 to RT | 1 - 4 h | High | Generates HCl in situ for deprotection.[6][7] Primarily reported for TBS ethers but applicable to TBS acetylenes under carefully controlled conditions. |

Experimental Protocols

Protocol 1: Fluoride-Mediated Deprotection using TBAF

This is the most frequently employed method for the removal of the TBS group from terminal alkynes.

Materials:

-

This compound substrate

-

Tetrabutylammonium fluoride (TBAF), 1.0 M solution in Tetrahydrofuran (THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the this compound substrate (1.0 equiv) in anhydrous THF (to a concentration of approximately 0.1-0.5 M).

-

Cool the solution to 0 °C using an ice bath.

-

Add the 1.0 M TBAF solution in THF (1.1-2.0 equiv) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 0.5-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

-

Extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel if necessary.

Protocol 2: Base-Catalyzed Deprotection using Potassium Carbonate in Methanol

This method offers a milder and more economical alternative to fluoride-based reagents.

Materials:

-

This compound substrate

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous Methanol (MeOH)

-

Dichloromethane (DCM) or Ethyl acetate (EtOAc)

-

Deionized water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the this compound substrate (1.0 equiv) in anhydrous methanol (to a concentration of approximately 0.1-0.5 M).

-

Add anhydrous potassium carbonate (catalytic amount, e.g., 0.2 equiv, up to stoichiometric amounts may be required for less reactive substrates).

-

Stir the mixture at room temperature for 1-16 hours. Monitor the reaction by TLC.

-

Once the starting material is consumed, remove the methanol under reduced pressure.

-

To the residue, add deionized water and extract the product with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solution to yield the crude terminal alkyne.

-

Purify by flash column chromatography if required.

Mandatory Visualizations

Deprotection Workflow

Caption: General workflow for the deprotection of this compound.

Signaling Pathway of Fluoride-Mediated Deprotection

Caption: Mechanism of fluoride-mediated deprotection of a TBS-protected alkyne.

Discussion of Potential Side Reactions

While the deprotection of TBS-acetylenes is generally straightforward, certain side reactions can occur, particularly with sensitive substrates.

-

Allene Formation: The basicity of TBAF can sometimes lead to the formation of allenes, especially if the resulting terminal alkyne is prone to isomerization. Using buffered TBAF (e.g., with acetic acid) or a milder method like K₂CO₃/MeOH can mitigate this issue.

-

Epimerization: For substrates with adjacent stereocenters, the basic conditions can potentially cause epimerization. Careful monitoring of the reaction and using the mildest effective conditions are crucial.

-

Incomplete Reaction: Sterically hindered TBS-acetylenes may require longer reaction times or higher temperatures for complete deprotection.

-

Decomposition: Highly sensitive functional groups within the substrate may not be compatible with the basicity of TBAF. In such cases, exploring alternative deprotection strategies is recommended.

Conclusion

The deprotection of this compound is a fundamental transformation in modern organic synthesis. The choice between fluoride-mediated and base-catalyzed methods should be made based on the specific substrate and the presence of other functional groups. The protocols provided herein offer reliable starting points for achieving efficient and high-yielding deprotection to furnish the desired terminal alkyne. Careful consideration of potential side reactions and optimization of reaction conditions are key to successful outcomes.

References

- 1. TBS Protection - Common Conditions [commonorganicchemistry.com]

- 2. TBS Deprotection - TBAF [commonorganicchemistry.com]

- 3. Synthesis of well-defined phosphate-methylated DNA fragments: the application of potassium carbonate in methanol as deprotecting reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. redalyc.org [redalyc.org]